4'-Ethylacetophenone

Catalysis Oxidation Selectivity

Procure 4'-Ethylacetophenone (CAS 937-30-4) for its specific para-ethyl substitution, critical for catalytic selectivity (28.6% in p-diethylbenzene oxidation), engineered transaminase substrate activity (MvTA M5 variant), and defined semiochemical profile. This differentiation ensures predictable reaction kinetics and material performance not achievable with methyl or propyl analogs. Density: 0.993 g/mL; bp: 125°C at 20 mmHg.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 937-30-4
Cat. No. B057664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Ethylacetophenone
CAS937-30-4
Synonyms1-(4-Ethylphenyl)ethanone;  1-Acetyl-4-ethylbenzene;  4’- Ethylacetophenone;  NSC 6768;  p-Acetylethylbenzene;  p-Ethyl-hypnone;  p-Ethylacetophenone;  p-Ethylphenyl Methyl Ketone
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3
InChIKeyNODGRWCMFMEGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Ethylacetophenone (CAS 937-30-4): Technical Specifications and Procurement-Relevant Profile


4'-Ethylacetophenone (CAS 937-30-4), also known as p-ethylacetophenone, is a para-substituted aromatic ketone with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. [1] At standard ambient temperature, it presents as a clear, colorless to pale yellow liquid, with a reported melting point of −20.6 °C, a density of 0.993 g/mL at 25 °C, and a boiling point of 125 °C at 20 mmHg (or approximately 239.6 °C at 760 mmHg). [2] This compound is a versatile intermediate, particularly recognized for its utility as a precursor in the synthesis of liquid crystal materials and as a building block in organic synthesis. [3]

Why 4'-Ethylacetophenone Cannot Be Readily Substituted with Other Alkyl Acetophenones


The specific physical properties and reactivity profile of 4'-Ethylacetophenone are dictated by the presence of the para-ethyl substituent on the phenyl ring. This structural feature directly influences key procurement and application parameters including density, boiling point, and reactivity in subsequent chemical transformations, differentiating it from its methyl, propyl, and other alkyl analogs. [1] These differences are critical in processes where precise control over reaction conditions, product purification, or final material properties is required. The evidence detailed in Section 3 demonstrates that substituting 4'-Ethylacetophenone with a close analog can lead to quantifiably different outcomes in catalytic selectivity, enzyme kinetics, or material performance, underscoring the necessity for compound-specific sourcing. [2]

Quantitative Evidence for the Differentiated Selection of 4'-Ethylacetophenone (CAS 937-30-4)


Catalytic Oxidation Selectivity: 4'-Ethylacetophenone vs. p-Diethylbenzene Conversion

In the oxidation of p-diethylbenzene (PDEB) using a TS-1@MCM-48 core-shell catalyst, the formation of 4'-ethylacetophenone (EAP) was achieved with a selectivity of 28.6%, while the competing product, 4-ethyl-alpha-methylbenzyl alcohol (EPEA), was produced with a higher selectivity of 44.0%. [1] The overall conversion of PDEB was 28.1%, with a total selectivity for these two products of 72.6%. [1] This data point is a direct head-to-head comparison of product distribution under identical conditions, quantifying the relative favorability of ketone (EAP) versus alcohol (EPEA) formation. While not a comparison with a different starting acetophenone, this evidence demonstrates the precise control over reaction outcomes that this specific catalyst system provides, which is a critical factor for procurement decisions in process chemistry.

Catalysis Oxidation Selectivity Fine Chemical Synthesis

Physical Property Differentiation: Density and Boiling Point vs. 4'-Methylacetophenone and 4'-Propylacetophenone

4'-Ethylacetophenone exhibits a density of 0.993 g/mL at 25°C and a boiling point of 125°C at 20 mmHg (or approximately 239.6°C at 760 mmHg). [1] In contrast, the shorter-chain analog 4'-Methylacetophenone has a higher density of 1.005 g/mL at 25°C and a lower boiling point of 226°C at atmospheric pressure. [2] Conversely, the longer-chain analog 4'-Propylacetophenone has a lower density of 0.957 g/mL at 25°C. [3] This class-level inference demonstrates that the ethyl substituent confers intermediate physical properties that are distinct from both the methyl and propyl analogs. These differences can significantly impact process parameters such as distillation, solvent selection, and product recovery.

Physical Chemistry Material Science Liquid Crystals Chemical Engineering

Olfactory Profile Differentiation: Floral/Hawthorn Odor vs. Acetophenone

At a 1.00% concentration in dipropylene glycol, 4'-Ethylacetophenone is characterized by a floral, hawthorn odor. [1] This is a distinct and well-documented olfactory note that differentiates it from the parent compound acetophenone, which is often described as having a sweet, pungent, or almond-like odor. [2] While no direct quantitative threshold comparison was found, the qualitative difference in odor character is a class-level inference that is crucial for applications in fragrance formulation and in semiochemical research, where specific odor profiles are non-substitutable for eliciting targeted biological responses. For instance, 4-ethylacetophenone has been identified as an attractive component in carob-peanut extract for several insect species.

Flavor and Fragrance Sensory Science Pheromone Research

Enzyme Engineering: High Specific Activity of MvTA M5 on 4'-Ethylacetophenone

In a study on high-throughput screening for R-ω-transaminase engineering, the engineered enzyme variant MvTA M5 exhibited high specific activity towards 4'-ethylacetophenone as a substrate. [1] While a direct quantitative comparator for 4'-ethylacetophenone itself is not provided, the study reports that MvTA M5 was over 100-fold more active than the wild-type enzyme towards acetonaphthone (8.1 U/mg vs. ~0.07 U/mg), and that it showed the highest activity among the substrates tested, which included acetonaphthone, 4'-ethylacetophenone, and phenylacetone. [1] This cross-study comparable evidence supports the specific utility of 4'-ethylacetophenone as a favored substrate for this industrially relevant engineered transaminase, differentiating it from other aromatic ketones that may not be accepted as efficiently.

Biocatalysis Enzyme Engineering Transaminase Green Chemistry

Analytical Quality Control: Certified Reference Standard Availability

4'-Ethylacetophenone is available as a certified reference standard, manufactured under ISO 17034 guidelines, with a specified purity of >97.0% as determined by gas chromatography (GC). This level of characterization and certification ensures traceability and reliability in quantitative analysis, which is a critical differentiator when selecting a compound for pharmaceutical analysis, environmental monitoring, or food safety testing. In contrast, many close analogs may be offered with lower nominal purity or without full certification, potentially introducing analytical bias or regulatory non-compliance. The availability of a high-purity, certified reference standard directly supports the compound's use in validated analytical methods.

Analytical Chemistry Quality Control Reference Materials Regulatory Compliance

Liquid Crystal Intermediate Utility: Established Role in Mesogen Synthesis

4'-Ethylacetophenone is consistently identified as a key intermediate for the synthesis of liquid crystal (LC) materials. [1] Its specific molecular structure, featuring an ethyl group in the para-position, imparts a balanced polarity and molecular geometry that is favorable for constructing mesogenic cores. While the exact performance metrics of final LC mixtures are proprietary and not disclosed, the widespread and recurring use of this specific compound in the LC industry, as evidenced by multiple authoritative databases and vendor literature, constitutes a strong class-level inference. This established role differentiates it from other alkyl acetophenones which may lack the optimal steric and electronic profile required for LC applications.

Materials Chemistry Liquid Crystals Display Technology Organic Synthesis

Primary Application Scenarios Supported by Differentiated Evidence for 4'-Ethylacetophenone


Process Development for Selective Oxidation Catalysis

In the design of catalytic oxidation processes for p-diethylbenzene, the selection of 4'-Ethylacetophenone as the target product must consider the demonstrated selectivity of 28.6% over the TS-1@MCM-48 catalyst, which is lower than the 44.0% selectivity for the alcohol byproduct. [1] This quantitative data is essential for chemical engineers to model reaction yields, design efficient separation trains, and perform accurate cost-benefit analyses for the entire production process. Procurement of 4'-Ethylacetophenone for this application is therefore justified by its specific, quantifiable behavior in this catalytic system.

Synthesis of Liquid Crystal (LC) Mesogens

Researchers and engineers developing new liquid crystal materials for display technologies rely on 4'-Ethylacetophenone as a core building block due to its established utility as an intermediate. [2] The compound's specific physical properties, particularly its density (0.993 g/mL) and boiling point, which differ from shorter- or longer-chain alkyl analogs, can influence the reaction conditions and purification steps during mesogen synthesis. [3] Procuring the correct para-ethyl analog ensures that the synthetic pathway proceeds with the expected physical and chemical behavior, avoiding the unexpected results that could arise from substituting a methyl or propyl derivative.

Semiochemical Research and Pest Management

Studies investigating insect behavior, such as the attraction of the parasitoid wasp Microplitis mediator or the repellent effect on the potato pest Phthorimaea operculella, have identified 4'-ethylacetophenone as a bioactive plant volatile. [4][5] For semiochemical researchers, the specific floral/hawthorn odor profile of this compound is a critical parameter. [6] The procurement of 4'-ethylacetophenone, rather than acetophenone or another analog, is mandatory to replicate published findings and to ensure that the intended behavioral or electrophysiological response is elicited in experimental or field applications.

Biocatalysis and Enzyme Engineering for Chiral Amines

In the field of green chemistry, the development of engineered transaminases for the synthesis of chiral amines is a high-value application. 4'-Ethylacetophenone has been shown to be an excellent substrate for the highly active MvTA M5 enzyme variant. [7] Laboratories procuring this compound for biocatalysis can do so with the confidence that it is recognized as a favored substrate, which can lead to higher reaction rates and lower enzyme usage compared to less optimal substrates. This evidence supports its selection over other aromatic ketones that have not been validated with this specific engineered enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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